N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.264 g/mol
Preparation Methods
The synthesis of N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine involves several steps. One common method includes the reaction of 3-(2-Fluoroethoxy)benzyl chloride with cyclopropanamine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction . The product is then purified using techniques such as flash chromatography.
Chemical Reactions Analysis
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium azide (NaN3) to form azides, which can be further reduced to amines.
Scientific Research Applications
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine involves its interaction with specific molecular targets. It is believed to act on serotonin receptors, particularly the serotonin 2C receptor, which plays a role in various neurological processes . The compound’s effects are mediated through the modulation of these receptors, leading to changes in neurotransmitter release and signaling pathways.
Comparison with Similar Compounds
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine can be compared with similar compounds such as N-{[3-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine While both compounds share a cyclopropanamine core, the presence of different substituents (fluoroethoxy vs trifluoroethoxy) imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[[3-(2-fluoroethoxy)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-6-7-15-12-3-1-2-10(8-12)9-14-11-4-5-11/h1-3,8,11,14H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGUSJNTOBDBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)OCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.